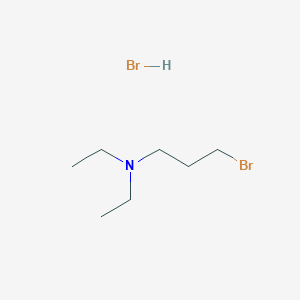![molecular formula C6H4BrN3 B1339862 7-Bromo-1H-imidazo[4,5-c]pyridine CAS No. 90993-26-3](/img/structure/B1339862.png)
7-Bromo-1H-imidazo[4,5-c]pyridine
Overview
Description
7-Bromo-1H-imidazo[4,5-c]pyridine (7-Br-IP) is an organic compound that belongs to the imidazo[4,5-c]pyridine family of heterocyclic compounds. It is a versatile compound that has been extensively used in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
Corrosion Inhibition
7-Bromo-imidazo[4,5-b]pyridine derivatives, such as 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, have been studied for their effectiveness as corrosion inhibitors. These compounds exhibit significant inhibition performance, making them valuable in protecting mild steel against corrosion in acidic environments. Their efficiency reaches up to 90% in some cases, and they behave as mixed-type inhibitors. Quantum chemical calculations support their experimental effectiveness (Saady et al., 2021).
Anticancer and Antimicrobial Activities
Research into the anticancer and antimicrobial properties of imidazo[4,5-b]pyridine derivatives, including those with bromo substituents, has shown promising results. Specific compounds demonstrate significant antibacterial and antifungal activities, as well as notable anticancer activity against breast cancer cell lines. This suggests that the imidazo[4,5-b]pyridine moiety could be a promising template for developing new therapeutic agents (Shelke et al., 2017).
Halogenation Studies
The process of halogenation, specifically the introduction of bromine into imidazo[4,5-c]pyridinones, has been studied. Unsubstituted imidazo[4,5-c]pyridine does not react with halogens like bromine under normal conditions. However, introducing an oxo group activates the system, allowing for efficient halogenation. This has led to the synthesis of 7-bromo derivatives, highlighting the reactivity and potential applications of these compounds in chemical synthesis (Yutilov & Svertilova, 1994).
Synthesis of Novel Derivatives
Efforts in synthesizing novel derivatives of imidazo[4,5-b]pyridine, including bromo-functionalized ones, have been made to explore their potential in medicinal chemistry. These derivatives are screened for their antimicrobial and anticancer activities, contributing to the discovery of new therapeutic agents (Banda et al., 2016).
Copper-Mediated Synthesis
Copper-mediated aerobic oxidative synthesis has been utilized to create 3-bromo-imidazo[1,2-a]pyridines. This method demonstrates the versatility of using bromo-imidazo[4,5-c]pyridine derivatives in synthesizing a variety of functionalized compounds under mild conditions, expanding the scope of their applications in chemical synthesis (Zhou et al., 2016).
Potential Therapeutic Agents
The imidazo[1,2-a]pyridine scaffold, closely related to 7-bromo-imidazo[4,5-c]pyridine, is recognized for its broad range of applications in medicinal chemistry. It exhibits diverse pharmacological activities including anticancer, antimicrobial, and antiviral properties. This makes it a valuable scaffold in the development of new therapeutic agents (Deep et al., 2016).
Regioselective Halogenation
Studies on the regioselective halogenation of imidazo[1,2-a]pyridines using sodium chlorite/bromite as the halogen source have provided efficient methods for the formation of C–Br bonds. These methods are useful in synthesizing bromo-imidazo[1,2-a]pyridines, further demonstrating the versatility of bromo-imidazo pyridine derivatives in chemical synthesis (Li et al., 2018).
Imidazo[4,5-b]pyridines as Corrosion Inhibitors
Research on 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1) has shown its potential as an efficient corrosion inhibitor for mild steel in acidic media. Its high inhibition efficiency and eco-friendly nature make it a candidate for industrial applications in corrosion protection (Bouyad et al., 2017).
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives, a closely related class of compounds, have been reported to interact with various biological targets, including ikk-ɛ and tbk1, which activate the nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
It is plausible that it may interact with its targets in a similar manner to other imidazo[4,5-b]pyridine derivatives, potentially through processes such as phosphorylation .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, they hold promise for future research and development in the field of drug discovery .
properties
IUPAC Name |
7-bromo-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGAFIAGSJONEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555690 | |
| Record name | 7-Bromo-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90993-26-3 | |
| Record name | 7-Bromo-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1H-imidazo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)




![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)



![5-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1339806.png)



